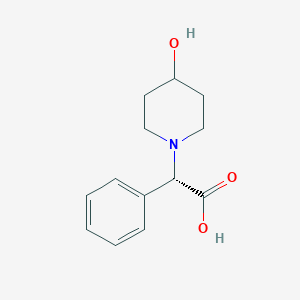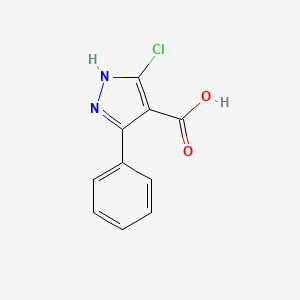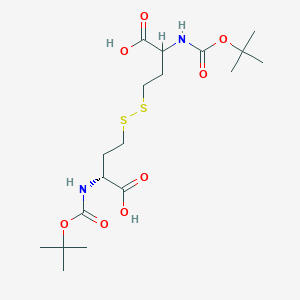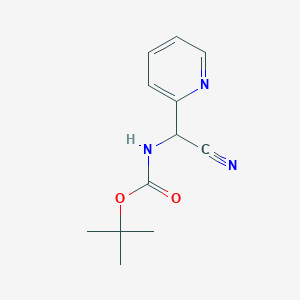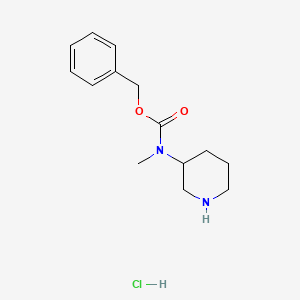![molecular formula C28H18N2O4 B13026148 7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound known for its unique structure and properties. This compound is part of the perylene diimide family, which is widely recognized for its applications in organic electronics and photonics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with appropriate amines under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic electronics and photonics .
Wissenschaftliche Forschungsanwendungen
7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate the formation of charge-transfer complexes, which are crucial for its applications in organic electronics and photonics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic Diimide: Similar structure but with different alkyl substituents.
N,N’-Dioctyl-3,4,9,10-perylenedicarboximide: Another perylene diimide derivative with different alkyl chains.
7,18-Bis(2-thiophen-2-ylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone: Contains thiophene substituents, offering different electronic properties.
Uniqueness
The uniqueness of 7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone lies in its specific alkyl substituents, which influence its solubility, electronic properties, and overall performance in various applications .
Eigenschaften
Molekularformel |
C28H18N2O4 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C28H18N2O4/c1-3-29-25(31)17-9-5-13-15-7-11-19-24-20(28(34)30(4-2)27(19)33)12-8-16(22(15)24)14-6-10-18(26(29)32)23(17)21(13)14/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
YXTLDRLCHYKUBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CC)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B13026073.png)
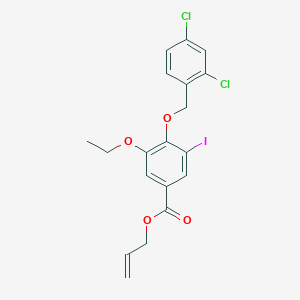


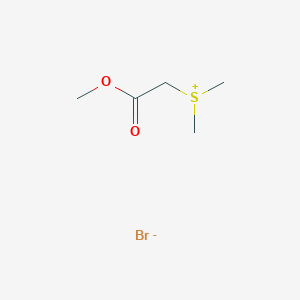
![Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13026106.png)
![Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13026107.png)


